molecular formula C4H9N B051885 Cyclobutylamine CAS No. 2516-34-9

Cyclobutylamine

Cat. No.: B051885
CAS No.: 2516-34-9
M. Wt: 71.12 g/mol
InChI Key: KZZKOVLJUKWSKX-UHFFFAOYSA-N
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Description

Cyclobutylamine is an organic compound with the molecular formula C₄H₉N. It is a primary amine featuring a cyclobutane ring attached to an amino group. This compound is known for its clear, colorless to light yellow liquid form and is slightly soluble in water. This compound is utilized in various chemical reactions and has significant applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclobutylamine can be synthesized through several methods:

Industrial Production Methods: In an industrial setting, this compound can be produced by the hydrogenation of cyclobutanone in the presence of benzylamine and palladium on carbon as a catalyst. The reaction is carried out in an autoclave at elevated temperatures and pressures, followed by purification through distillation .

Chemical Reactions Analysis

Cyclobutylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidative Reagents: Lead tetraacetate, iodosobenzene diacetate.

    Catalysts: Palladium on carbon.

    Solvents: Toluene, water.

Major Products Formed:

    Hydroxylated Derivatives: Produced through selective hydroxylation.

    7-Azaindoles: Formed in reactions with dihalopyridines.

Scientific Research Applications

Cyclobutylamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of cyclobutylamine involves its interaction with specific molecular targets and pathways. For instance, in the selective hydroxylation reactions, engineered P450 BM3 enzymes facilitate the oxidation of this compound at chemically unactivated sites, leading to the formation of hydroxylated derivatives . These reactions are highly regioselective and stereoselective, making this compound a valuable intermediate in drug discovery and development.

Comparison with Similar Compounds

Cyclobutylamine can be compared with other cyclic amines such as:

Uniqueness of this compound: this compound’s four-membered ring structure imparts unique strain and reactivity compared to its analogs. This makes it particularly useful in synthesizing complex molecules and exploring new chemical pathways.

Properties

IUPAC Name

cyclobutanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N/c5-4-2-1-3-4/h4H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZZKOVLJUKWSKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00870982
Record name Cyclobutanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00870982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

71.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2516-34-9, 6291-01-6
Record name Cyclobutylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2516-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Aminocyclobutane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002516349
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclobutylammonium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006291016
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclobutanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00870982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclobutylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.942
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1-Aminocyclobutane
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HFH6FE5D4Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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